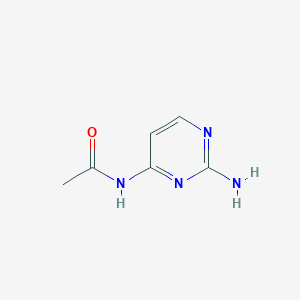

N-(2-Aminopyrimidin-4-yl)acetamide

Overview

Description

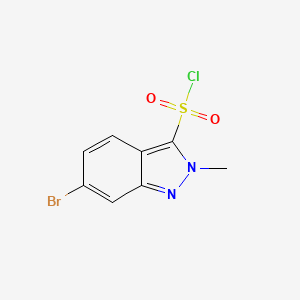

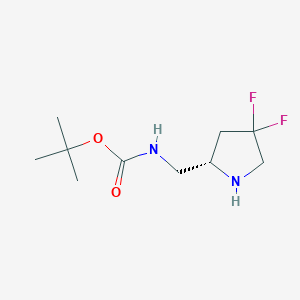

“N-(2-Aminopyrimidin-4-yl)acetamide” is an organic compound with the molecular formula C6H8N4O . It is a derivative of acetamide and pyrimidine .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to an acetamide group . The pyrimidine ring contains two nitrogen atoms and four carbon atoms, while the acetamide group contains a carbonyl (C=O) and an amine (NH2) group .Scientific Research Applications

Vibrational Spectroscopy and Molecular Analysis

N-(2-Aminopyrimidin-4-yl)acetamide and its derivatives have been characterized using vibrational spectroscopy techniques such as Raman and Fourier transform infrared spectroscopy. These studies, aided by density functional theory, explore the geometric equilibrium, inter and intra-molecular hydrogen bonding, and vibrational wavenumbers of these compounds. This research has implications for understanding the stereo-electronic interactions and stability of these molecules (Mary, Pradhan, & James, 2022).

Histamine Receptor Ligand Studies

Research has been conducted on a series of 2-aminopyrimidines, including this compound, as ligands for the histamine H4 receptor. These studies involve the optimization of potency and investigation into their roles as anti-inflammatory agents and antinociceptive activities in pain models (Altenbach et al., 2008).

Synthesis and Evaluation as Anticonvulsant Agents

There has been a focus on synthesizing derivatives of this compound, such as (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides, for potential use as anticonvulsants. These compounds are evaluated for their interactions with anticonvulsant biotargets and their efficacy in in vivo studies (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Corrosion Inhibition Research

This compound derivatives have been investigated for their potential as corrosion inhibitors. These studies involve the synthesis of compounds and testing their effectiveness in preventing corrosion in different mediums, such as acidic and mineral oil mediums (Yıldırım & Cetin, 2008).

Antiallergic Compound Development

Research into this compound derivatives includes the development of novel antiallergic compounds. These studies focus on synthesizing new compounds and evaluating their antiallergic potency, as well as investigating their efficacy in various in vivo models (Menciu et al., 1999).

Future Directions

The future directions for “N-(2-Aminopyrimidin-4-yl)acetamide” and similar compounds include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs . This suggests that there is potential for “this compound” to be used in the development of new pharmaceuticals.

Properties

IUPAC Name |

N-(2-aminopyrimidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-4(11)9-5-2-3-8-6(7)10-5/h2-3H,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOJKNVSSDFSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1404962.png)

![[(1S)-3,3-difluorocyclopentyl]methanol](/img/structure/B1404964.png)

![Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B1404984.png)

![2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404985.png)